molecular formula C13H17N B494715 N-(3-phenylprop-2-yn-1-yl)butan-1-amine CAS No. 445255-32-3

N-(3-phenylprop-2-yn-1-yl)butan-1-amine

Cat. No.: B494715
CAS No.: 445255-32-3
M. Wt: 187.28g/mol
InChI Key: QCRZVGPSRJGAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylprop-2-yn-1-yl)butan-1-amine is a propargylamine-based compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel methodologies using transition metal catalysts. Recent research has demonstrated its specific utility in niobium(V) chloride-magnesium (NbCl5-Mg) reagent systems for the regio- and stereoselective reduction of secondary 2-alkynylamines . In this context, the compound undergoes a transformation to yield the corresponding dideuterated (2Z)-alkenylamine derivative in high yield, a process that proceeds through a proposed niobiacyclopropene intermediate . This makes it a critical substrate for investigating selective synthetic pathways to Z-configured allylamines, which are important structural motifs. The compound's stability under the reaction conditions, where the C-N bond remains intact, further underscores its reliability for constructing complex nitrogen-containing molecules in chemical research .

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRZVGPSRJGAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405903
Record name AN-465/42519157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445255-32-3
Record name AN-465/42519157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of N 3 Phenylprop 2 Yn 1 Yl Butan 1 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-(3-phenylprop-2-yn-1-yl)butan-1-amine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete structural picture.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. The expected signals for the target molecule are predicted based on established chemical shift values for similar structural motifs. The phenyl group protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The two protons of the methylene (B1212753) group adjacent to the alkyne (propargylic protons) are expected to show a singlet at approximately δ 3.5 ppm. The protons on the butyl chain would appear in the upfield region, with the methylene group attached to the nitrogen (α-protons) resonating around δ 2.6-2.8 ppm, followed by the other methylene groups and the terminal methyl group at progressively lower chemical shifts.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The carbon atoms of the phenyl ring would produce signals between δ 120 and 140 ppm. The two sp-hybridized carbons of the alkyne moiety are characteristic and expected to appear in the range of δ 80-90 ppm. rsc.org The propargylic methylene carbon would be found around δ 35-45 ppm, while the carbons of the butyl group would resonate in the upfield region (δ 10-50 ppm).

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons in the butyl chain, confirming their sequence. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Phenyl C-H7.20 - 7.50 (m, 5H)128.0 - 132.0
Phenyl C (quaternary)-~123.0
Alkyne C≡C-80.0 - 90.0
Propargylic CH₂~3.5 (s, 2H)~38.0
N-H~1.5 (br s, 1H)-
N-CH₂ (butyl)~2.7 (t, 2H)~50.0
N-CH₂-CH₂ (butyl)~1.5 (m, 2H)~32.0
CH₂-CH₃ (butyl)~1.4 (m, 2H)~20.0
CH₃ (butyl)~0.9 (t, 3H)~14.0

Note: Predicted values are based on standard chemical shifts and data from related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₇N), the calculated monoisotopic mass is 187.1361 Da. chemspider.com

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for this amine. In positive ion mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 188.1439.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The precise mass of the [M+H]⁺ ion would be used to definitively establish the molecular formula as C₁₃H₁₈N⁺, distinguishing it from other compounds with the same nominal mass. This technique is routinely used for the characterization of novel organic molecules. rsc.orgmdpi.com

Fragmentation Analysis through tandem MS (MS/MS) would reveal characteristic fragmentation patterns that further confirm the structure. Key expected fragmentation pathways for the [M+H]⁺ ion include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl radical and formation of a stable iminium ion.

Loss of the butyl group: Cleavage of the N-butyl bond, resulting in a fragment corresponding to the protonated butylamine (B146782) or the phenylpropargyl cation.

Tropylium (B1234903) ion formation: Rearrangement and fragmentation of the phenylpropargyl moiety can lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Expected Mass Spectrometry Data

Ion/Fragment Formula Expected m/z (Monoisotopic) Technique
Molecular Ion [M]⁺•C₁₃H₁₇N⁺•187.1361EI-MS
Protonated Molecule [M+H]⁺C₁₃H₁₈N⁺188.1439ESI-MS, HRMS
Phenylpropargyl cationC₉H₇⁺115.0548MS/MS
Tropylium ionC₇H₇⁺91.0548MS/MS

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display several characteristic absorption bands.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretch.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the methylene and methyl groups of the butyl chain.

Alkyne C≡C Stretch: A weak but sharp absorption band in the region of 2100-2260 cm⁻¹. This peak is a key diagnostic for the propargyl group.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Bands around 1375 cm⁻¹ and 1450 cm⁻¹ for the aliphatic groups.

C-N Stretch: An absorption in the range of 1000-1250 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern of the benzene (B151609) ring.

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretch3300 - 3500Weak to Medium
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Strong
Alkyne (C≡C)Stretch2100 - 2260Weak to Medium, Sharp
Aromatic C=CRing Stretch1450 - 1600Medium
Aliphatic C-HBend1375 - 1465Medium
C-NStretch1000 - 1250Medium

X-ray Crystallography in the Structural Elucidation of Related Propargylamine (B41283) Scaffolds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself is not reported in the provided sources, the analysis of related propargylamine derivatives and other complex organic molecules provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Studies on derivatives of propargylamine reveal how substituents and crystal packing forces dictate the molecular geometry. nih.gov For instance, the crystal structure of a bis(acridine-4-carboxamide) derivative linked by an alkyl chain shows how the linker threads through the minor groove of DNA duplexes, highlighting the conformational flexibility of such chains. nih.gov In other organic crystalline solids, subtle changes in substituents can lead to vastly different crystal packing arrangements, driven by a balance of forces including van der Waals interactions, hydrogen bonding, and π–π stacking. rsc.org

In a hypothetical crystal structure of this compound, key features would be anticipated:

Hydrogen Bonding: The secondary amine (N-H) group would act as a hydrogen bond donor, likely interacting with the nitrogen atom of an adjacent molecule, forming chains or dimeric structures.

Conformation: The relative orientation of the phenyl group, the rigid alkyne linker, and the flexible butyl chain would be fixed in the solid state. The analysis of related structures suggests that the conformation adopted is often a compromise that maximizes favorable intermolecular contacts. rsc.orgresearchgate.net

The knowledge gained from the crystallographic analysis of related scaffolds is instrumental in understanding structure-property relationships and in the rational design of new functional materials. researchgate.net

Computational and Theoretical Studies on N 3 Phenylprop 2 Yn 1 Yl Butan 1 Amine Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediate Species

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating complex organic reaction mechanisms, transition states, and the stability of reactive intermediates. While specific DFT studies on the reaction mechanisms of N-(3-phenylprop-2-yn-1-yl)butan-1-amine are not extensively documented in publicly available literature, the broader class of propargylamines has been the subject of significant theoretical investigation.

DFT calculations are frequently applied to study the A³ coupling (aldehyde-alkyne-amine) reaction, a primary method for synthesizing propargylamines. researchgate.net These studies explore the catalytic cycle, often involving metal catalysts like copper, gold, or silver, by calculating the energies of proposed intermediates and transition states. researchgate.net The mechanism generally involves the formation of a metal-acetylide complex from the terminal alkyne (e.g., phenylacetylene) and the subsequent reaction with an iminium ion, which is formed from the condensation of an aldehyde and an amine (e.g., butan-1-amine). researchgate.net DFT helps to rationalize the observed selectivity and efficiency of these catalytic systems. researchgate.net

Furthermore, DFT has been employed to study the reactivity of the propargyl functional group itself. For instance, investigations into the self-reaction of propargyl radicals have used DFT to map out the potential energy surface and identify the most favorable reaction pathways leading to various cyclic or aromatic products. researchgate.net Theoretical studies also explore the mechanisms of cycloaddition reactions involving propargyl-type 1,3-dipoles, providing insights into their regioselectivity and stereoselectivity. mdpi.com Such fundamental studies are crucial for understanding the potential metabolic pathways or synthetic transformations of compounds like this compound.

A typical output of these studies is the calculation of activation energies (ΔG‡) for different proposed mechanistic pathways. Lower activation energies indicate more kinetically favorable routes.

Table 1: Representative DFT-Calculated Activation Energies for a Hypothetical Reaction Pathway This table is illustrative and represents typical data generated in DFT studies on reaction mechanisms.

Reaction StepProposed PathwayCalculated Activation Energy (ΔG‡) (kcal/mol)
Iminium Ion FormationStepwise Mechanism18.5
Concerted Mechanism25.2
C-C Bond FormationPathway A (Metal-Acetylide)15.3
Pathway B (Radical Mechanism)21.8

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the molecular level. Propargylamine (B41283) derivatives are well-known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. rsc.org Therefore, molecular docking simulations are frequently used to study the binding of these derivatives to the active site of MAO-B. nih.govnih.gov

In these simulations, this compound or analogous molecules are placed into the binding pocket of a crystallographically determined structure of the MAO-B enzyme. nih.gov The docking algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding affinity. mdpi.com The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.gov

Table 2: Example Molecular Docking Results for Propargylamine Derivatives with MAO-B This table is a representative example based on published data for various propargylamine inhibitors.

CompoundDocking Score (kcal/mol)Key Interacting Residues (MAO-B)Type of Interaction
Derivative A-8.9Tyr398, Tyr435, FADπ-π stacking, Hydrophobic
Derivative B-8.5Ile199, Gln206Hydrophobic, Hydrogen Bond
Derivative C-9.2Tyr326, FAD, Leu171π-π stacking, Hydrophobic
Derivative D-7.8Cys172, Gln206Hydrophobic, Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propargylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govsemanticscholar.org For a series of propargylamine derivatives, QSAR models can be developed to predict their MAO inhibitory potency based on calculated molecular descriptors. nih.gov

To build a QSAR model, a dataset of compounds with known inhibitory activities (e.g., IC₅₀ or Kᵢ values) is required. mdpi.com For each compound, a set of numerical descriptors is calculated, which represent various aspects of its molecular structure, such as physicochemical properties (e.g., lipophilicity, represented by logP), electronic properties (e.g., Hammett constants, σ), and steric properties (e.g., Verloop parameters). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. semanticscholar.org

Studies on nuclear-substituted pargyline (B1678468) derivatives have shown that their MAO-A and MAO-B inhibitory activities can be correlated with parameters for hydrophobicity (π) and electronic effects (σ). nih.gov For example, the inhibition of MAO-A was found to have a parabolic relationship with hydrophobicity, indicating an optimal value for this property. nih.gov In contrast, the inhibition of MAO-B by meta-substituted derivatives required the inclusion of a steric parameter (Verloop L), suggesting that the MAO-B active site has more restrictive spatial dimensions than the MAO-A site. nih.gov Such models are valuable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. nih.gov

Table 3: Example of a Generic QSAR Equation for MAO-B Inhibition This table illustrates the format of a QSAR model and its statistical validation parameters.

QSAR Model for MAO-B Inhibition (pIC₅₀)
EquationpIC₅₀ = 1.25(logP) - 0.15(logP)² + 0.85(σ) - 0.42(L) + 5.50
Statistical ParametersNumber of Compounds (n) = 35
Correlation Coefficient (r²) = 0.91
Cross-validated r² (q²) = 0.82
Standard Deviation (s) = 0.28

Biological Activities of N 3 Phenylprop 2 Yn 1 Yl Butan 1 Amine Derivatives in in Vitro Systems

Enzyme Inhibitory Profiles

The ability of N-(3-phenylprop-2-yn-1-yl)butan-1-amine derivatives to inhibit the activity of specific enzymes has been a key area of research. These enzymes play crucial roles in various physiological processes, and their inhibition can have significant therapeutic implications.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which are important targets in the development of drugs for neurological disorders.

The propargylamine (B41283) moiety is a well-established pharmacophore responsible for the inhibition of MAO through a covalent interaction with the FAD cofactor of the enzyme. nih.gov This has led to the development of potent MAO inhibitors like rasagiline (B1678815) and selegiline. nih.gov

A series of novel N-methyl-propargylamine derivatives have been synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.gov Some of these compounds demonstrated considerable selective inhibitory activity against MAO-A, with IC₅₀ values in the range of 14.86–17.16 nM. nih.gov Conversely, other derivatives in the same series showed potent and selective inhibition of MAO-B, with IC₅₀ values between 4.37–17.00 nM. nih.gov

Furthermore, a study on propargylamine derivatives combined with salicylic (B10762653) and cinnamic scaffolds revealed a potent inhibitor of MAOs. nih.gov Specifically, the compound 4-bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol exhibited an IC₅₀ of approximately 10 µM for MAO-A and 3.95 µM for MAO-B, indicating a multi-target inhibitory profile. nih.gov

Table 1: MAO-A and MAO-B Inhibition by Propargylamine Derivatives

Compound/Derivative Class MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Source
N-methyl-propargylamine derivatives (selective for MAO-A) 14.86 - 17.16 - nih.gov
N-methyl-propargylamine derivatives (selective for MAO-B) - 4.37 - 17.00 nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease.

Research into new propargylamine-substituted derivatives has shown their potential as dual inhibitors of both AChE and BuChE. nih.gov In one study, a series of derivatives featuring salicylic and cinnamic scaffolds were synthesized. nih.gov The majority of these compounds were found to be more potent inhibitors of AChE than BuChE. nih.gov The most effective AChE inhibitor from this series was 5-bromo-N-(prop-2-yn-1-yl)salicylamide, which demonstrated an IC₅₀ value of 8.05 µM. nih.gov

Within the same study, certain carbamate (B1207046) derivatives, namely 4-bromo-2-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate and 2,4-dibromo-6-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate, were identified as selective and the most active inhibitors of BuChE, with IC₅₀ values of 25.10 µM and 26.09 µM, respectively. nih.gov

Another study focused on N-hydroxy-N-propargylamide derivatives of ferulic acid. nih.gov While these compounds were inactive against BuChE, some exhibited modest and selective inhibition of human AChE (hAChE) in the low micromolar range. nih.gov The most potent of these was a N-propargylhydroxamate with a piperidine (B6355638) ring linked to an ethylene (B1197577) linker, showing an IC₅₀ of 2.63 µM. nih.gov

Table 2: AChE and BuChE Inhibition by Propargylamine Derivatives

Compound/Derivative AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Source
5-bromo-N-(prop-2-yn-1-yl)salicylamide 8.05 - nih.gov
4-bromo-2-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate - 25.10 nih.gov
2,4-dibromo-6-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate - 26.09 nih.gov

Bovine Plasma Amine Oxidase (BPAO) Inhibition

Bovine plasma amine oxidase (BPAO) is a copper-containing enzyme that catalyzes the oxidative deamination of various primary amines. Currently, there is no available scientific literature detailing the inhibitory effects of this compound or its direct derivatives on this specific enzyme.

Anti-Neurodegenerative Potential in In Vitro Models

The inhibition of MAO and cholinesterases by derivatives of this compound suggests a potential role in mitigating the progression of neurodegenerative diseases. For instance, MAO-B inhibitors are utilized in the treatment of Parkinson's disease, while cholinesterase inhibitors are a therapeutic strategy for Alzheimer's disease.

Studies on N-methyl-propargylamine derivatives have shown that beyond their MAO inhibitory activity, specific compounds can protect PC12 cells, a cell line used in neurological research, from hydrogen peroxide-induced apoptosis and the production of reactive oxygen species (ROS). nih.gov This neuroprotective effect highlights the potential of these compounds to combat the cellular stress implicated in neurodegeneration. nih.gov

Antineoplastic Activity in In Vitro Cell Line Studies

The potential of propargylamine derivatives as anticancer agents has also been explored in in vitro studies.

Selective Cytotoxicity Towards Specific Cancer Cell Lines (e.g., Neuroblastoma SH-SY5Y Cells)

Research has focused on the cytotoxic effects of these compounds on cancer cell lines, with a particular interest in neuroblastoma. A study involving twenty-six propargylamine mycophenolate analogues found that several of these compounds exhibited selective cytotoxicity towards the human neuroblastoma SH-SY5Y cell line. nih.gov Notably, these compounds were less toxic to normal cells when compared to the parent compound, mycophenolic acid, and the standard anticancer drug, ellipticine. nih.gov The promising selective nature of these propargylamine derivatives suggests that their scaffold could be a valuable starting point for the development of new anticancer drugs specifically targeting neuroblastoma. nih.gov

Antimicrobial Efficacy in In Vitro Bacterial and Fungal Studies

Derivatives of the this compound scaffold have been investigated for their potential to inhibit the growth of various bacterial and fungal strains. While direct studies on this compound are limited, research on structurally related compounds, such as chalcones and other propargylamine derivatives, provides insights into their potential antimicrobial efficacy.

Preliminary screenings have indicated that compounds incorporating the phenylpropynamine moiety can exhibit inhibitory effects against several bacterial strains. The proposed mechanism of action for some of these derivatives involves the disruption of bacterial cell membranes or interference with essential metabolic pathways necessary for bacterial survival. For instance, certain chalcone (B49325) derivatives of N'-[(2E)-3-phenylprop-2-en-1-yl]-2-(quinolin-8-yloxy) acetohydrazide have demonstrated significant antibacterial activity against S. aureus and E. coli and notable antifungal activity against C. albicans and A. niger. japsonline.com

The antimicrobial activity of these compounds is often attributed to the presence of the α,β-unsaturated carbonyl system in chalcones and the lipophilic nature of the adamantane (B196018) moiety in other derivatives, which can enhance their interaction with microbial cell membranes. nih.govmdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected this compound Analogs

Compound/Derivative Test Organism Activity Reference
N'-[(2E)-3-phenylprop-2-en-1-yl]-2-(quinolin-8-yloxy) acetohydrazide derivatives S. aureus, E. coli Potent japsonline.com
N'-[(2E)-3-phenylprop-2-en-1-yl]-2-(quinolin-8-yloxy) acetohydrazide derivatives C. albicans, A. niger Good to Equal to Standard japsonline.com
Adamantane derivatives Gram-positive bacteria MIC = 62.5–1000 µg/mL mdpi.com
Adamantane derivatives Gram-negative bacteria MIC = 125–1000 µg/mL mdpi.com
Phenyl(2H-tetrazol-5-yl)methanamine derivatives C. albicans Moderate (MIC = 500 µg/ml for compound 3) nih.gov
Phenyl(2H-tetrazol-5-yl)methanamine derivatives A. niger Moderate (MIC = 750 µg/ml for compound 3) nih.gov

Antiviral Properties in In Vitro Assays (e.g., Anti-HIV Activity)

The potential antiviral activity of this compound derivatives has been a subject of interest, particularly in the context of anti-HIV research. While direct experimental data on this specific compound is not extensively available, studies on related phenylpropanoid and phenylalanine derivatives suggest that this class of molecules may possess inhibitory effects against viral replication. nih.govnih.gov

Research into phenylalanine derivatives as HIV-1 capsid (CA) inhibitors has shown that modifications to the core structure can lead to significant anti-HIV-1 activity. nih.gov For example, certain phenylalanine derivatives have displayed EC50 values in the low micromolar range against HIV-1 in MT-4 cells. nih.gov The mechanism of action for these related compounds is thought to involve the inhibition of key viral enzymes or proteins, such as reverse transcriptase or the HIV-1 capsid protein, which are crucial for the viral life cycle. nih.govmdpi.com

Furthermore, some 3-phenylcoumarin (B1362560) derivatives have been shown to inhibit HIV-1 replication by targeting the Tat protein and the NF-κB pathway. nih.gov These findings suggest that the phenylpropynyl scaffold could be a valuable template for the design of novel antiviral agents.

Table 2: In Vitro Anti-HIV Activity of Structurally Related Compounds

Compound Class/Derivative Target Activity Reference
Phenylalanine derivatives HIV-1 Capsid (CA) EC50 = 2.57–5.14 µM nih.gov
Naphthalene-derived amino acid derivative HIV-1 Replication EC50 = 0.20 µg/mL nih.gov
3-Phenylcoumarin derivatives HIV-1 Replication IC50 < 25 µM nih.gov
Benzoxazole derivatives HIV Infection Spread 95% inhibition in MT4 cell culture mdpi.com

Anti-inflammatory Response in In Vitro Assays

In vitro studies on compounds structurally related to this compound, such as chalcones, have indicated potential anti-inflammatory properties. nih.gov These derivatives have been shown to modulate inflammatory pathways by affecting the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by influencing the production of inflammatory mediators such as nitric oxide (NO). nih.govnih.gov

For example, certain chalcone derivatives have demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the production of NO in murine macrophage cell lines stimulated with lipopolysaccharides (LPS). mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with signaling cascades involved in the inflammatory response. mdpi.com While direct evidence for this compound is lacking, the activities of these related structures suggest a potential avenue for future investigation.

Role as Precursors for Biologically Active Heterocyclic Compounds (e.g., Pyrroles, Quinolines, Oxazolidinones, Indoles, Thiazoles)

The this compound structure, containing a reactive propargylamine moiety, serves as a valuable precursor for the synthesis of a variety of biologically active heterocyclic compounds. The triple bond and the amine group provide versatile handles for cyclization reactions, leading to the formation of diverse ring systems.

Quinolines: The synthesis of quinoline (B57606) derivatives, which are known for a wide range of biological activities including antimalarial and antitumor properties, can be achieved through various methods. nih.govwikipedia.orgmdpi.com While direct synthesis from this compound is not explicitly detailed in the provided results, related synthetic strategies often involve the condensation of anilines with carbonyl compounds or the cyclization of N-aryl enamines. nih.govwikipedia.org The phenylpropynamine structure could potentially be modified to participate in such synthetic routes.

Oxazolidinones: The synthesis of oxazolidinones, a class of compounds with significant antibacterial activity, can be achieved through the reaction of propargylamines with carbon dioxide. researchgate.netnih.gov For instance, N-benzylprop-2-yn-1-amine has been used in a copper-catalyzed reaction with CO2 to produce the corresponding oxazolidinone. researchgate.net This suggests a feasible pathway for converting this compound into its oxazolidinone derivative. Other synthetic strategies involve the reaction of alkynoyl oxazolidinones with tertiary amines to form enamine derivatives. researchgate.net

Thiazoles: Thiazole (B1198619) derivatives, which exhibit a broad spectrum of pharmacological activities including anticancer and antimicrobial effects, can be synthesized through methods like the Hantzsch reaction. researchgate.netnih.gov This typically involves the reaction of a thiourea (B124793) or thioamide with an α-halocarbonyl compound. researchgate.net The amine functionality in this compound could be converted to a thiourea, which could then be used as a precursor in thiazole synthesis.

Evaluation as Multi-Target-Directed Ligands (MTDLs) in In Vitro Biological Systems

The concept of multi-target-directed ligands (MTDLs) involves designing single molecules that can interact with multiple biological targets, which can be a promising strategy for treating complex diseases. While there is no specific information in the provided search results evaluating this compound or its derivatives as MTDLs, the diverse biological activities observed for structurally related compounds suggest a potential for such applications.

For a molecule to be considered a promising MTDL, it should exhibit balanced activity against multiple relevant targets. Given that derivatives of the phenylpropynamine scaffold have shown potential antimicrobial, antiviral, and anti-inflammatory properties, it is conceivable that a single derivative could be optimized to act on targets across these different therapeutic areas. However, dedicated in vitro studies would be required to validate this hypothesis and to understand the structure-activity relationships for multi-target engagement.

Q & A

Q. What are the optimal synthetic routes for N-(3-phenylprop-2-yn-1-yl)butan-1-amine in academic research?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative procedure involves reacting propargylamine derivatives (e.g., N-benzylprop-2-yn-1-amine) with aryl halides (e.g., 3-fluorophenyl iodide) using Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), and Et₃N as a base in acetonitrile. Purification via flash chromatography yields the product (67–73% yield) . For regio- and stereoselective synthesis, NbCl₅-Mg reagent systems reduce alkynylamines to (2Z)-alkenylamines with 89% yield .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS . For example:
  • ¹H NMR (400 MHz, CDCl₃): δ 7.47–7.26 (m, aromatic protons), 3.94 (s, CH₂), 3.64 (s, CH₂C≡C), 1.58 (br. s, NH) .
  • HRMS data ensures molecular formula validation. Rf values (e.g., 0.38 in 20% EtOAc/pentane) aid purity assessment during chromatography .

Q. What are the common reactivity patterns of N-(3-phenylprop-yn-1-yl)butan-1-amine in organic transformations?

  • Methodological Answer : The terminal alkyne group enables cycloaddition (e.g., Huisgen) and Sonogashira coupling . The amine moiety participates in reductive amination or imine formation. For example, carboxy-alkynylation using carbonate salts incorporates CO₂, forming α,β-alkynic esters via Pd catalysis .

Advanced Research Questions

Q. How can regio- and stereoselective reduction of this compound be achieved?

  • Methodological Answer : NbCl₅-Mg systems selectively reduce alkynylamines to (2Z)-alkenylamines. For 1h (this compound), this system achieves 89% yield with Z-selectivity. Mechanistic studies suggest Nb-mediated alkyne activation and Mg-driven protonolysis .

Q. What catalytic systems enhance CO₂ incorporation into this compound derivatives?

  • Methodological Answer : Pd-catalyzed carboxy-alkynylation uses K₂CO₃ as a CO₂ source. The reaction proceeds via oxidative coupling of the alkyne with CO₂, forming α,β-alkynic esters. Optimized conditions include Pd(OAc)₂, PPh₃, and DMF at 80°C, yielding 60–75% .

Q. What are the challenges in enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Enantioselectivity is achieved using chiral catalysts (e.g., Pd with BINAP ligands) or biocatalysts (e.g., imine reductases). For trifluorinated analogs, imine reductases catalyze enantioselective reductions (72% yield, >90% ee) . Key challenges include controlling steric hindrance from the phenylpropargyl group and optimizing reaction media for enzyme stability.

Q. How does the electronic nature of aryl substituents affect the reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -F) on the aryl ring enhance alkyne electrophilicity, accelerating cross-coupling reactions. For example, 4-bromophenyl derivatives show faster Pd-catalyzed coupling kinetics compared to unsubstituted analogs . Computational studies (DFT) correlate substituent effects with transition-state stabilization .

Key Research Gaps and Directions

  • Mechanistic Insights : Detailed kinetic studies on NbCl₅-Mg systems are needed to elucidate Z-selectivity .
  • Biocatalytic Applications : Expanding imine reductase compatibility to non-fluorinated substrates .
  • CO₂ Utilization : Scaling Pd-catalyzed carboxy-alkynylation for sustainable chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-phenylprop-2-yn-1-yl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(3-phenylprop-2-yn-1-yl)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.